4-Amino-2-methylpyrimidine-5-carbothioamide

Übersicht

Beschreibung

4-Amino-2-methylpyrimidine-5-carbothioamide is an organic compound with the molecular formula C6H8N4S and a molecular weight of 168.22 g/mol . This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 4, a methyl group at position 2, and a carbothioamide group at position 5 makes this compound unique and versatile in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the desired carbothioamide . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-methylpyrimidine-5-carbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted pyrimidines with different functional groups at position 4

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-Amino-2-methylpyrimidine-5-carbothioamide is primarily recognized for its role as a precursor in synthesizing biologically active compounds. Its structural features allow it to interact with various biological targets, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain complexes derived from this compound showed effective antibacterial activity against both gram-positive and gram-negative bacteria, including Klebsiella pneumoniae and Streptococcus species. The zones of inhibition were comparable to standard antibiotics like cefixime and azithromycin, highlighting the potential of these derivatives as alternative antimicrobial agents .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Complex 1 | 16 | K. pneumoniae |

| Complex 2 | 18 | Streptococcus |

| Cefixime | 18 | K. pneumoniae |

| Azithromycin | 19.5 | Streptococcus |

Anticancer Activity

The compound has also been explored for its anticancer properties. Novel thiazole-pyrimidine derivatives synthesized from this compound were evaluated for antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). Among the synthesized compounds, some exhibited significant cytotoxic effects, suggesting that modifications to the pyrimidine scaffold can enhance anticancer activity .

Agricultural Applications

In addition to its medicinal applications, this compound has been investigated for use in agriculture as a potential herbicide or pesticide component. Its ability to inhibit certain enzymatic pathways in plants can be leveraged to develop selective herbicides that target weed species while minimizing impact on crops.

Herbicidal Activity

Studies have shown that derivatives of this compound can effectively inhibit the growth of specific weed species by disrupting their metabolic processes. This application is particularly relevant in the context of sustainable agriculture, where there is a growing demand for environmentally friendly pest control solutions .

Materials Science Applications

The unique chemical properties of this compound also make it a candidate for applications in materials science, particularly in the development of organic electronic materials and sensors.

Organic Electronics

Research into the use of pyrimidine derivatives in organic semiconductors has revealed their potential as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge mobility and device efficiency .

Wirkmechanismus

The mechanism of action of 4-Amino-2-methylpyrimidine-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-2-methylpyrimidine-5-carbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.

Uniqueness

4-Amino-2-methylpyrimidine-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

4-Amino-2-methylpyrimidine-5-carbothioamide is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the carbothioamide group enhances its chemical reactivity, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

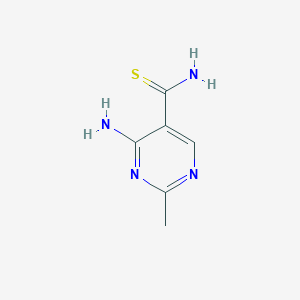

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 168.22 g/mol |

| Melting Point | 150-153 °C |

| Solubility | Soluble in water |

The compound's unique features stem from its pyrimidine core and the carbothioamide functional group, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an enzyme inhibitor, particularly affecting pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a study reported that certain derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating their potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 | 0.46 |

| Derivative B | NCI-H460 | 0.39 |

These findings suggest that modifications to the core structure can enhance the anticancer efficacy of the compound.

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence supporting the antiviral potential of this compound. A recent study highlighted its effectiveness against Ebola virus (EBOV) and Marburg virus, showcasing its potential as a therapeutic agent in viral infections:

| Compound | Virus Type | Inhibition (%) |

|---|---|---|

| Compound C | EBOV | 85 |

| Compound D | Marburg | 78 |

These results emphasize the compound's versatility in targeting multiple disease mechanisms.

Study on Anticancer Effects

In a controlled laboratory setting, researchers explored the effects of this compound on human cancer cell lines. The study demonstrated significant apoptosis induction in treated cells compared to controls, indicating a potential mechanism for its anticancer activity.

Study on Antiviral Efficacy

Another pivotal study evaluated the antiviral effects of this compound against filoviruses. The results indicated not only high efficacy in inhibiting viral replication but also favorable pharmacokinetic properties, which are crucial for therapeutic development.

Eigenschaften

IUPAC Name |

4-amino-2-methylpyrimidine-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c1-3-9-2-4(6(8)11)5(7)10-3/h2H,1H3,(H2,8,11)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRSYLSTXKOYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398665 | |

| Record name | 4-amino-2-methylpyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82302-19-0 | |

| Record name | NSC266172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-methylpyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.